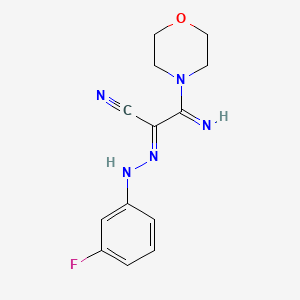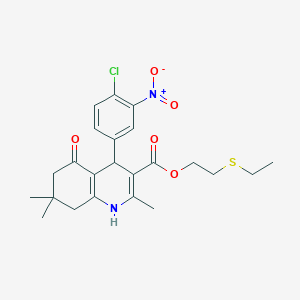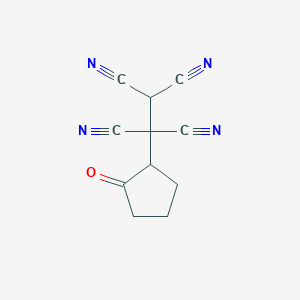![molecular formula C13H16N4O4 B15008751 4-(2,4-Dinitrophenyl)-1,4-diazabicyclo[4.3.0]nonane](/img/structure/B15008751.png)
4-(2,4-Dinitrophenyl)-1,4-diazabicyclo[4.3.0]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dinitrophenyl)-octahydropyrrolo[1,2-a]pyrazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a fused ring system consisting of a pyrrolo[1,2-a]pyrazine core with a 2,4-dinitrophenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dinitrophenyl)-octahydropyrrolo[1,2-a]pyrazine typically involves multicomponent reactions. One common method includes the reaction of 2,4-dinitrophenylhydrazine with ethyl acetoacetate and malononitrile in the presence of a catalyst such as tin(II) chloride (SnCl2). The reaction is carried out under reflux conditions in an appropriate solvent, often ethanol, to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 2-(2,4-dinitrophenyl)-octahydropyrrolo[1,2-a]pyrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Dinitrophenyl)-octahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring make it susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: Amino derivatives of the original compound.
Condensation: Hydrazone derivatives.
Applications De Recherche Scientifique
2-(2,4-Dinitrophenyl)-octahydropyrrolo[1,2-a]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-(2,4-dinitrophenyl)-octahydropyrrolo[1,2-a]pyrazine is not fully understood. it is believed to interact with biological targets through its nitro groups, which can undergo redox reactions. These interactions may lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells. The compound’s ability to form hydrazones also suggests potential interactions with carbonyl-containing biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenylhydrazine: A precursor in the synthesis of 2-(2,4-dinitrophenyl)-octahydropyrrolo[1,2-a]pyrazine, used in similar applications.
Pyrano[2,3-c]pyrazole Derivatives: Structurally related compounds with similar biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-(2,4-Dinitrophenyl)-octahydropyrrolo[1,2-a]pyrazine is unique due to its fused ring system and the presence of the 2,4-dinitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. Its ability to participate in a variety of chemical reactions and its applications in multiple fields make it a compound of significant interest.
Propriétés
Formule moléculaire |
C13H16N4O4 |
|---|---|
Poids moléculaire |
292.29 g/mol |
Nom IUPAC |
2-(2,4-dinitrophenyl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C13H16N4O4/c18-16(19)10-3-4-12(13(8-10)17(20)21)15-7-6-14-5-1-2-11(14)9-15/h3-4,8,11H,1-2,5-7,9H2 |
Clé InChI |
QAWKMLWGDOMDTO-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CN(CCN2C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Benzyl-3-(2,4-dihydroxyphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B15008668.png)
![3-[(2Z)-2-[(4-chlorophenyl)imino]-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]propan-1-ol](/img/structure/B15008669.png)


![2-(3-chlorophenyl)-3-{[(1E)-1-(4-methoxyphenyl)ethylidene]amino}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B15008693.png)
![2,2-Dimethyl-5-phenyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B15008701.png)


![3-(3,4-dimethoxyphenyl)-11-(thiophen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15008732.png)
![N-(3,4-dichlorophenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)butanamide (non-preferred name)](/img/structure/B15008741.png)

![5-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15008753.png)
![4-(decyloxy)-N-[2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15008756.png)

